molecular formula C38H41NO5 B8054773 2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid

2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid

Cat. No. B8054773
M. Wt: 591.7 g/mol
InChI Key: JWJGBYOYIUOQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-[3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid is a member of benzophenones.

Scientific Research Applications

  • Tetrahydroquinolines, a class to which this compound belongs, have been studied for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. Compounds from this class showed significant interactions with various protein receptors, indicating potential as multifunctional lead compounds for future studies (Nair et al., 2014).

  • Similar compounds have demonstrated moderate adrenergic blocking and sympatholytic activities, suggesting potential in cardiovascular applications (Aghekyan et al., 2017).

  • Research into related compounds also includes the synthesis of labeled derivatives for imaging and biotransformation studies, which are valuable in drug development and diagnostic imaging (Pickering et al., 1985).

  • Analogs of tetrahydroquinolines have been synthesized for their potential as PPARpan agonists, which are relevant in the treatment of various metabolic disorders (Guo et al., 2006).

  • In the field of antibacterial research, derivatives of tetrahydroquinolines have shown activity against Mycobacterium tuberculosis and demonstrated cytotoxicity studies, indicating their potential in the development of new antibiotics and cancer therapeutics (Chitra et al., 2011).

properties

IUPAC Name

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJGBYOYIUOQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid
Reactant of Route 2
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid
Reactant of Route 5
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid
Reactant of Route 6
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid

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